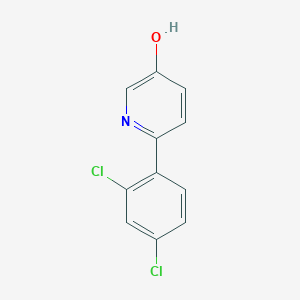

2-(2,4-Dichlorophenyl)-5-hydroxypyridine

Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical and Biological Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in both organic and medicinal chemistry. rsc.orgsarchemlabs.com Its unique structure, an isostere of benzene, imparts distinct chemical properties, including basicity and nucleophilicity, making it a versatile building block in synthesis. sarchemlabs.com The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with biological receptors, which significantly enhances the pharmacokinetic properties of drug molecules. nih.gov

The pyridine nucleus is a privileged scaffold, found in over 7,000 drug molecules and numerous natural products, including vitamins like niacin and pyridoxine. rsc.org In recent years, pyridine-containing compounds have been prominent among FDA-approved drugs, with applications spanning a wide array of therapeutic areas. nih.gov A review of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. nih.gov This prevalence underscores the enduring importance of pyridine derivatives in the development of novel therapeutic agents. chemijournal.comnih.gov Their utility also extends to agrochemicals, where they are integral to the formulation of herbicides and pesticides. grandviewresearch.com

Overview of Substituted Hydroxypyridines as Promising Bioactive Scaffolds

The introduction of a hydroxyl group onto the pyridine ring creates hydroxypyridines, a class of compounds with significant biological potential. These compounds can exist in tautomeric forms (pyridone and hydroxypyridine), which influences their chemical reactivity and biological interactions. Substituted hydroxypyridines have been investigated for a range of bioactivities.

For instance, 3-hydroxy-4(1H)-pyridone (3,4-DHP), a degradation product of the natural amino acid mimosine, has demonstrated herbicidal, antifungal, and antioxidant properties. researchgate.net The antioxidant activity of 3,4-DHP, measured by its ability to scavenge DPPH radicals, was found to be significantly stronger than that of its parent compound, mimosine. researchgate.net Other studies have explored the anticancer potential of hydroxypyridone complexes, with some organoruthenium complexes of substituted hydroxypyridones showing high in vitro anticancer activity. nih.gov The 3-hydroxypyridine (B118123) chromophore has also been identified as an endogenous photosensitizer in human skin cells, highlighting the diverse biological roles of these structures. researchgate.net The degradation pathways of hydroxypyridines often begin with a hydroxylation step, indicating their metabolic relevance. nih.gov

Table 1: Reported Bioactivities of Selected Substituted Hydroxypyridines| Compound Class | Specific Example(s) | Reported Bioactivity | Reference |

|---|---|---|---|

| Monohydroxypyridones | 3-Hydroxy-4(1H)-pyridone (3,4-DHP) | Antioxidant, Herbicidal, Antifungal | researchgate.net |

| Hydroxypyridone Complexes | Organoruthenium complexes of 1-benzyl-2-methyl-3-hydroxypyridin-4(1H)-one | Anticancer (in vitro) | nih.gov |

| Hydroxypyridine Chromophores | 3-Hydroxypyridine derivatives | Photosensitizers of photooxidative stress | researchgate.net |

Contextualization of 2-(2,4-Dichlorophenyl)-5-hydroxypyridine within Dichlorophenyl Pyridine Architectures for Academic Inquiry

The specific compound of interest, this compound, features a dichlorinated phenyl ring attached to the pyridine core. The inclusion of halogen atoms, particularly chlorine, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

While direct research on this compound is limited in publicly accessible literature, the broader class of dichlorophenyl pyridine derivatives has shown significant biological activity. For example, a series of compounds with a (3,5-dichlorophenyl)pyridine core motif were identified as potent inhibitors of furin, a proprotein convertase enzyme. nih.govnih.gov These inhibitors demonstrated high potency in cell-based assays and in vivo efficacy, with some showing antiviral effects against SARS-CoV-2. nih.govnih.gov Structural studies revealed that these molecules bind to furin through an induced-fit mechanism, where the 3,5-dichlorophenyl group inserts into a newly formed hydrophobic pocket in the enzyme's active site. nih.govnih.govresearchgate.net This highlights the critical role of the dichlorophenyl moiety in achieving potent and specific biological interactions. The substitution pattern (2,4-dichloro vs. 3,5-dichloro) would be expected to alter the molecule's conformation and electronic properties, potentially leading to different biological targets or potencies.

Research Rationale and Strategic Avenues for this compound Investigation

The rationale for investigating this compound stems from the established biological significance of its constituent parts. The pyridine scaffold is a proven framework for bioactive compounds. rsc.orgnih.gov The hydroxypyridine moiety is associated with a range of activities, including antioxidant and anticancer effects. researchgate.netnih.gov Furthermore, the dichlorophenyl group is a key feature in a class of potent enzyme inhibitors. nih.govnih.gov

The combination of these three structural motifs in a single molecule presents a compelling case for academic inquiry. Strategic avenues for investigation could include:

Chemical Synthesis and Characterization: Development of an efficient synthetic route to produce this compound and related analogues, followed by thorough structural characterization.

Biological Screening: A broad-based screening approach to identify potential biological activities. Based on the properties of related compounds, assays for anticancer, antiviral, antifungal, and enzyme inhibition (e.g., kinases, proprotein convertases) would be logical starting points. chemijournal.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with variations in the substitution pattern on both the phenyl and pyridine rings to understand how structural modifications impact biological activity.

Computational Modeling: In silico studies, such as molecular docking, could be employed to predict potential biological targets and to understand the binding interactions of the compound at a molecular level, similar to the studies conducted on furin inhibitors. researchgate.net

The unique architecture of this compound, integrating a privileged heterocyclic core with bio-relevant functional groups, positions it as a promising candidate for discovering novel chemical probes and potential therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENQXTOYMIMPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692687 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-35-3 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dichlorophenyl 5 Hydroxypyridine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Signature

The FT-IR spectrum is marked by a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are observed as a series of weaker bands typically above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ is complex, showing multiple sharp bands corresponding to the C=C and C=N stretching vibrations within the pyridine (B92270) and dichlorophenyl rings. The C-O stretching of the hydroxyl group is expected to appear around 1250 cm⁻¹. Strong absorptions corresponding to the C-Cl stretching vibrations are anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy complements the FT-IR data. The aromatic ring "breathing" modes, which are often strong and sharp in the Raman spectrum, provide a clear signature for the substituted ring systems. Symmetrical vibrations, such as the C-Cl symmetric stretch, are expected to be more intense in the Raman spectrum compared to their FT-IR counterparts.

The combined analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and establishing a unique spectroscopic signature.

Table 1: Predicted Vibrational Frequencies for 2-(2,4-Dichlorophenyl)-5-hydroxypyridine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3400-3200 | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1620-1450 | FT-IR, Raman |

| C-O Stretch | ~1250 | FT-IR |

| C-H In-plane Bend | 1300-1000 | FT-IR, Raman |

| C-Cl Stretch | 800-600 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the carbon and proton framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on both the pyridine and the dichlorophenyl rings, as well as for the hydroxyl proton.

Hydroxyl Proton (OH): A broad singlet, typically in the range of 5.0-9.0 ppm, which can vary with concentration and solvent.

Pyridine Ring Protons: The pyridine ring has three protons. The proton at position 6 (H-6), adjacent to the nitrogen, is expected to be a doublet. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupling to both H-3 and H-6 (meta-coupling). The proton at position 3 (H-3) would also be a doublet of doublets.

Dichlorophenyl Ring Protons: This ring also contains three protons. Their chemical shifts are influenced by the two chlorine atoms and the pyridine ring. The proton ortho to the pyridine ring connection will show a different shift from the others. Complicated splitting patterns (doublets and doublet of doublets) are expected due to ortho and meta couplings.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 5.0 - 9.0 | br s | - |

| Pyridine H-6 | ~8.2 | d | ~2.5 |

| Pyridine H-4 | ~7.4 | dd | ~8.5, 2.5 |

| Pyridine H-3 | ~7.8 | d | ~8.5 |

| Dichlorophenyl H-3' | ~7.6 | d | ~2.0 |

| Dichlorophenyl H-5' | ~7.4 | dd | ~8.5, 2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. This compound has 11 carbon atoms (5 in the pyridine ring and 6 in the dichlorophenyl ring).

Pyridine Ring Carbons: The carbon bearing the hydroxyl group (C-5) would be significantly shifted downfield. The carbon attached to the dichlorophenyl group (C-2) would also be downfield. Other carbons (C-3, C-4, C-6) would appear in the typical aromatic region.

Dichlorophenyl Ring Carbons: The two carbons attached to chlorine atoms (C-2' and C-4') will be deshielded. The carbon attached to the pyridine ring (C-1') will also show a distinct chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~155 |

| Pyridine C-3 | ~125 |

| Pyridine C-4 | ~122 |

| Pyridine C-5 | ~150 |

| Pyridine C-6 | ~140 |

| Dichlorophenyl C-1' | ~135 |

| Dichlorophenyl C-2' | ~132 |

| Dichlorophenyl C-3' | ~130 |

| Dichlorophenyl C-4' | ~134 |

| Dichlorophenyl C-5' | ~128 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would clearly identify the adjacent protons on the pyridine ring (H-3 with H-4) and the dichlorophenyl ring (H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and provides information about the structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₁H₇Cl₂NO) is 240 g/mol .

A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will appear as a characteristic cluster of ions. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

M⁺: (containing two ³⁵Cl atoms)

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)

[M+4]⁺: (containing two ³⁷Cl atoms)

The expected relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule.

The fragmentation pattern would likely involve the initial loss of radicals or neutral molecules. Common fragmentation pathways could include the cleavage of the C-C bond between the two rings, loss of HCl, or loss of CO from the hydroxypyridine ring, leading to characteristic fragment ions that further confirm the molecular structure.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov This technique would unambiguously confirm the molecular connectivity and provide detailed geometric parameters. nih.gov

If a suitable crystal of this compound were analyzed, the resulting data would include:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-O, C-Cl, C-H) and bond angles, confirming the expected geometry of the aromatic rings.

Conformation: The dihedral angle between the plane of the pyridine ring and the plane of the dichlorophenyl ring would be determined, revealing the degree of twist between the two rings.

Planarity: Confirmation of the planarity of the individual aromatic rings.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule) and pi-stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations of 2 2,4 Dichlorophenyl 5 Hydroxypyridine

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2-(2,4-Dichlorophenyl)-5-hydroxypyridine, DFT calculations provide a detailed understanding of its fundamental properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For substituted pyridine (B92270) derivatives, the nature and position of the substituents significantly influence the energies of these frontier orbitals. nih.govnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | μ2/2η (where μ is the chemical potential, -χ) | The ability of a species to accept electrons. |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms and regions near the chlorine atoms may exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. derpharmachemica.com These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental spectra. For instance, calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental signals. Similarly, predicted IR spectra can assist in identifying the characteristic vibrational modes of the molecule. The comparison of theoretical and experimental data for related compounds like 5-chloro-2-hydroxypyridine (B146416) has shown good agreement, lending confidence to the predictive power of these computational methods. ijesit.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution. nih.govmdpi.com For this compound, MD simulations could be employed to study its solvation in various solvents, its interactions with other molecules, and its conformational flexibility. This information is crucial for understanding its behavior in realistic chemical and biological systems.

| Computational Method | Information Provided |

| Geometry Optimization | Most stable 3D structure and conformational landscape. |

| Frontier Molecular Orbital (FMO) Analysis | Chemical reactivity, kinetic stability, and electronic properties. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge delocalization, and molecular stability. |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic reactive sites. |

| Spectroscopic Parameter Prediction | Theoretical NMR, IR, and UV-Vis spectra for comparison with experimental data. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, and intermolecular interactions over time. |

This table is interactive. You can sort and filter the data.

Solvent Effects on Molecular Conformation and Interaction Dynamics

The conformation of a molecule, and thus its chemical reactivity and biological activity, can be significantly influenced by its surrounding solvent environment. Computational methods, such as ab initio molecular orbital studies and self-consistent reaction field (SCRF) theory, are employed to predict these effects. nih.gov For a molecule like this compound, the polarity of the solvent is expected to play a crucial role in its conformational preferences.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen may be favored, leading to a more planar conformation. Conversely, in polar protic solvents, intermolecular hydrogen bonds with solvent molecules would likely dominate, potentially leading to a wider range of accessible conformations. Molecular dynamics simulations can be used to explore the conformational landscape of a molecule in different explicit solvents over time. aps.orgnih.gov These simulations track the trajectory of each atom, providing a dynamic picture of how the solvent influences the molecule's shape and flexibility. pythoninchemistry.org For instance, the presence of water molecules could stabilize certain conformers by forming hydrogen bond networks around the hydroxyl and pyridine moieties. The interplay between the solvent's ability to hydrate (B1144303) the molecule and the formation of intramolecular hydrogen bonds will ultimately determine the predominant conformation in a given medium. nih.gov

Table 1: Potential Solvent-Dependent Conformational Properties of this compound

| Solvent Type | Predominant Interactions | Expected Conformational Effect |

| Non-polar (e.g., Toluene) | Intramolecular H-bonding | More rigid, planar conformation |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Intermediate flexibility |

| Polar Protic (e.g., Water) | Intermolecular H-bonding | Higher flexibility, multiple conformations |

Simulations of Ligand-Target Binding Dynamics (if applicable)

In such simulations, the ligand is docked into the active site of the protein, and the system's dynamics are simulated over time. The stability of the ligand-protein complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable binding is often indicated by a low and consistent RMSD value.

Key interactions that could be anticipated for this compound in a protein binding site include:

Hydrogen Bonding: The 5-hydroxy group is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or threonine. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 2,4-dichlorophenyl ring is highly hydrophobic and would likely engage in favorable interactions with non-polar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket. nih.gov This dichlorophenyl moiety can insert into hydrophobic pockets, displacing water molecules and contributing significantly to the binding affinity. nih.gov

Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov

Table 2: Illustrative Binding Interactions for a Dichlorophenylpyridine Scaffold (based on related compounds)

| Interaction Type | Potential Interacting Residues | Moiety of Ligand Involved |

| Hydrogen Bond Donor | Asp, Glu, Ser | 5-hydroxyl group |

| Hydrogen Bond Acceptor | Asn, Gln, Ser | Pyridine nitrogen |

| Hydrophobic | Leu, Val, Phe, Trp | 2,4-Dichlorophenyl ring |

| Halogen Bond | Carbonyl oxygen of backbone | Chlorine atoms |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.gov For a series of related compounds, QSPR can be used to build predictive models for properties like toxicity, solubility, or binding affinity. nih.govnih.gov

A QSPR study on a series of substituted pyridines, including analogs of this compound, would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Multiple linear regression or machine learning algorithms are then used to develop a mathematical equation that links these descriptors to the property of interest.

Table 3: Examples of Molecular Descriptors for QSPR Studies of Pyridine Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional | Molecular Weight, Number of Rings | Size and composition |

| Topological | Wiener Index, Kier Shape Indices | Atomic connectivity and shape |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Quantum-Chemical | Sum of atomic polarizabilities | Electron cloud distribution |

Such models, once validated, can be used to predict the properties of novel, unsynthesized pyridine derivatives, thereby guiding the design of new compounds with desired characteristics.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The behavior of this compound in a condensed phase is governed by a network of non-covalent interactions and intermolecular forces. These forces are critical in determining crystal packing, protein-ligand binding, and self-assembly.

Hydrogen Bonding: As mentioned, the 5-hydroxy group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. In a crystal structure, these interactions could lead to the formation of chains or more complex three-dimensional networks.

π-π Stacking: The aromatic pyridine and dichlorophenyl rings can engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals, contribute to the stability of molecular assemblies. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the electrostatic potential of the aromatic surfaces.

Halogen Bonding: The chlorine atoms of the dichlorophenyl group are potential halogen bond donors. nih.gov A region of positive electrostatic potential, known as a σ-hole, exists on the halogen atom opposite the C-Cl bond. nih.gov This can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of the pyridine nitrogen or a carbonyl oxygen in a protein. nih.gov The strength of halogen bonds is known to increase in the order F < Cl < Br < I. nih.gov

Table 4: Summary of Potential Non-Covalent Interactions for this compound

| Interaction | Donor Moiety | Acceptor Moiety | Relative Strength |

| Hydrogen Bond | -OH group | Pyridine N, -OH O | Strong, directional |

| π-π Stacking | Phenyl/Pyridine ring | Phenyl/Pyridine ring | Moderate, orientation-dependent |

| Halogen Bond | -Cl atoms | Pyridine N, Carbonyl O | Weak to moderate, directional |

| Van der Waals | Whole molecule | Whole molecule | Weak, non-directional |

Structure Activity Relationship Sar Studies of 2 2,4 Dichlorophenyl 5 Hydroxypyridine and Its Derivatives

The Role of the 2,4-Dichlorophenyl Moiety in Mediating Biological Responses

Research on structurally related 2-phenol-4,6-dichlorophenyl-pyridines has revealed the importance of chlorine moieties for enhancing potency, particularly in the context of topoisomerase inhibition. nih.gov Halogens, like chlorine, can significantly modulate a compound's lipophilicity, which affects its ability to cross cell membranes and access the target site. Furthermore, the electron-withdrawing nature of chlorine atoms alters the electron density of the phenyl ring, influencing its interaction with biological macromolecules.

The specific 2,4-substitution pattern is often crucial for creating a precise fit within a receptor's binding pocket. These chlorine atoms can engage in specific interactions, such as halogen bonding, with electron-rich residues (e.g., carbonyl oxygens or aromatic rings) in the target protein. This substitution pattern also serves to block potential sites of metabolic attack, thereby increasing the compound's metabolic stability and prolonging its duration of action. The steric bulk of the chlorine atoms can enforce a specific torsional angle (dihedral angle) between the phenyl and pyridine (B92270) rings, locking the molecule into a biologically active conformation.

Functional Significance of the 5-Hydroxyl Group in Ligand-Target Interactions and Activity Modulation

The 5-hydroxyl group on the pyridine core is a key functional group that plays a pivotal role in mediating interactions with biological targets. Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs) allows for specific and strong binding to amino acid residues within a protein's active site, such as aspartate, glutamate, serine, or threonine.

Systematic Investigation of Substituent Effects on the Pyridine Core

Systematic investigations often involve introducing a range of functional groups to probe the chemical space around the core. For instance, studies on related aryl-substituted 2-aminopyridine (B139424) derivatives showed that introducing electron-withdrawing groups, such as a chloro substituent, significantly increased inhibitory activity compared to electron-donating groups like methoxy. nih.gov This suggests that the electronic nature of the pyridine ring is a critical factor for activity.

In other related scaffolds, such as thienopyridines, the substitution pattern on an adjacent aryl ring was found to be optimal with bulky, lipophilic, and di-substituted groups, particularly a 2-methyl-3-halogen pattern. mdpi.com This highlights that both steric and electronic properties of substituents are important. By systematically varying substituents on the pyridine core of 2-(2,4-Dichlorophenyl)-5-hydroxypyridine at positions 3, 4, and 6, researchers can modulate the molecule's basicity (pKa), dipole moment, and hydrogen-bonding capacity to optimize target engagement and cellular activity.

Tautomerism (Hydroxypyridine/Pyridinone) and its Influence on Biological Activity

Hydroxypyridines, including the 5-hydroxy derivative, can exist in equilibrium with their corresponding pyridinone tautomers. This phenomenon, known as lactam-lactim tautomerism, is of profound biological significance because the two tautomers possess different structural, electronic, and physicochemical properties. wuxibiology.com The 5-hydroxypyridine form is aromatic, while the corresponding pyridin-5(1H)-one form is non-aromatic. These differences affect their shape, hydrophobicity, electrostatic potential, and ability to interact with biological targets. wuxibiology.com

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wuxibiology.com In the gas phase or nonpolar solvents, the hydroxypyridine form is often favored. nih.gov However, in polar solvents and in the solid state, the more polar pyridinone form is typically predominant. nih.gov This shift is driven by the larger dipole moment of the pyridinone tautomer, which is better stabilized by polar environments. wuxibiology.com

The biological activity of the compound can be attributed to one specific tautomer or a combination of both. The receptor's binding site is a unique microenvironment that can selectively bind and stabilize one tautomer over the other. Therefore, understanding the tautomeric preference is crucial for designing effective drugs. Computational studies, often using Density Functional Theory (DFT), are employed to calculate the relative energies of the tautomers and the energy barrier for their interconversion, providing insight into which form is likely to be biologically active. nih.gov

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq = [Pyridone]/[Hydroxypyridine]) |

|---|---|---|

| Gas Phase | 1 | ~0.3 |

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 6.0 |

| Acetonitrile | 37.5 | 160 |

| Water | 78.4 | 900 |

Data adapted from studies on the prototypical 2-hydroxypyridine/2-pyridone system to illustrate the principle of solvent-dependent tautomerism. wuxibiology.comnih.gov

Design and Synthesis of Bioisosteric Analogues to Optimize SAR

Bioisosteric replacement is a powerful strategy in drug design used to modify a compound's properties while retaining its fundamental biological activity. A bioisostere is a chemical group that can be interchanged with another group to create a new molecule with similar biological properties. This technique is often employed to improve potency, enhance selectivity, alter pharmacokinetics, or reduce toxicity.

For this compound, several key moieties could be targeted for bioisosteric replacement.

5-Hydroxyl Group: The hydroxyl group could be replaced by other groups capable of hydrogen bonding. Classical bioisosteres for a hydroxyl group include an amine (-NH2), thiol (-SH), or carboxamide (-CONH2). Non-classical bioisosteres might include groups like hydroxamic acid (-CONHOH) or a tetrazole ring, which can mimic the acidic proton and hydrogen bonding characteristics.

Pyridine Ring: The entire pyridine scaffold could be replaced with other five- or six-membered heterocyclic rings such as pyrimidine, pyrazine, or pyridazine. This can alter the position of the ring nitrogen, affecting the molecule's dipole moment, basicity, and the spatial arrangement of its substituents.

2,4-Dichlorophenyl Moiety: The chlorine atoms could be replaced with other halogens (e.g., F, Br) or with bioisosteric groups like trifluoromethyl (-CF3) or cyano (-CN) to modulate electronic and steric properties.

The goal of these replacements is to explore how subtle changes in size, electronics, and hydrogen bonding capacity affect the ligand-target interaction, leading to the identification of analogues with an optimized therapeutic profile. For example, replacing a metabolically liable group with a stable bioisostere can significantly improve a drug's half-life. nih.gov

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

For a series of derivatives of this compound, a QSAR study would involve several steps:

Data Set Collection: A series of analogues with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. chemrevlett.comelectrochemsci.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model generation) validation techniques to ensure its robustness and reliability. chemrevlett.com

The resulting QSAR model provides valuable insights into the SAR. For instance, the model might reveal that high activity is correlated with a high value for a specific electronic descriptor and a low value for a steric descriptor, indicating that electron-withdrawing groups and smaller substituents in a particular position are favorable for activity. These models can also be visualized (e.g., 3D-QSAR contour maps from CoMFA or CoMSIA) to show regions around the molecule where steric bulk or specific electronic properties are predicted to either increase or decrease activity. nih.gov

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, reactivity, polarity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Steric | Molar Refractivity (MR), Molecular Volume, Surface Area | Size, bulk, shape of the molecule |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| 3D-QSAR Fields | CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond donor/acceptor) | 3D spatial distribution of physicochemical properties |

This table provides a generalized list of descriptor types commonly employed in QSAR analyses. electrochemsci.orgnih.govnih.gov

Mechanistic Insights into the Biological Activity of 2 2,4 Dichlorophenyl 5 Hydroxypyridine

Identification and Characterization of Molecular Targets and Signaling Pathways

Direct studies identifying the specific molecular targets and signaling pathways modulated by 2-(2,4-Dichlorophenyl)-5-hydroxypyridine are not extensively available in the current body of scientific literature. However, research on structurally similar dichlorophenyl-pyridine derivatives provides valuable insights into potential mechanisms. For instance, compounds with a dichlorophenyl-pyridine core have been shown to target and inhibit the proprotein convertase furin, a key enzyme involved in the processing of a variety of proteins, including growth factors and viral envelope glycoproteins. nih.govresearchgate.netresearchgate.netscienceopen.com Inhibition of furin could disrupt signaling pathways dependent on the maturation of these proteins.

Furthermore, the activation of the Keap1/Nrf2/ARE signaling pathway is a common mechanism for cellular protection against oxidative stress and has been identified as a therapeutic target in neurodegenerative diseases. nih.gov While direct evidence for the interaction of this compound with this pathway is lacking, the modulation of such fundamental cellular signaling cascades remains a plausible area for its biological activity. Further research is required to definitively identify the direct molecular targets and delineate the specific signaling pathways affected by this compound.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Induced-Fit Mechanisms for Proteases)

A significant body of research on dichlorophenylpyridine-based molecules points towards a sophisticated mechanism of enzyme inhibition, particularly against proteases. Studies on (3,5-dichlorophenyl)pyridine-derived inhibitors have demonstrated a compelling induced-fit mechanism for the inhibition of furin, a subtilisin-like proprotein convertase. nih.govnih.gov This mechanism involves a substantial conformational rearrangement of the enzyme's active-site cleft upon inhibitor binding. nih.gov

The binding of these inhibitors exposes a central, previously buried tryptophan residue, leading to the formation of an extended hydrophobic surface patch. nih.govnih.gov The dichlorophenyl moiety of the inhibitor then inserts into a newly formed binding pocket. nih.gov This induced-fit is characterized by slow off-rate binding kinetics and results in strong structural stabilization of the protease-inhibitor complex. nih.gov X-ray crystallography has been instrumental in revealing these detailed molecular interactions. nih.govresearchgate.net While these studies were conducted on the 3,5-dichloro isomer, it is highly probable that this compound employs a similar induced-fit mechanism to inhibit proteases, leveraging its dichlorophenyl group to promote significant conformational changes in the target enzyme.

Table 1: Key Features of the Induced-Fit Inhibition Mechanism of Dichlorophenylpyridine Derivatives against Furin

| Feature | Description | Reference |

| Enzyme Target | Furin (a proprotein convertase) | nih.govresearchgate.net |

| Inhibitor Class | (3,5-dichlorophenyl)pyridine derivatives | nih.govnih.gov |

| Mechanism | Induced-Fit | nih.govnih.gov |

| Conformational Change | Exposure of a buried tryptophan residue, formation of a new hydrophobic pocket | nih.gov |

| Binding Kinetics | Slow off-rate | nih.gov |

| Effect on Enzyme | Strong structural stabilization | nih.gov |

Investigations into Receptor Binding Specificity and Affinity

Research on other compounds containing dichlorophenyl or pyridine (B92270) moieties has revealed diverse receptor binding profiles. For example, certain dichlorophenyl-containing compounds have been investigated for their affinity to cannabinoid and sigma receptors. However, without direct experimental data for this compound, its receptor binding specificity and affinity remain speculative. Future studies are necessary to characterize its interactions with various receptor subtypes to elucidate potential on-target and off-target effects.

Cellular Mechanistic Studies (e.g., Antiproliferative Mechanisms, Cell Cycle Modulation)

The antiproliferative activity of various hydroxypyridone and pyridine derivatives has been documented, suggesting that this compound may also possess such properties. nih.gov The precise mechanisms underlying the antiproliferative effects of these compounds can be diverse and cell-type-specific.

One potential mechanism of antiproliferative activity is the induction of cell cycle arrest. nih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. nih.gov Chemical agents can interfere with this process, causing cells to arrest at specific phases, such as G1, S, or G2/M, which can ultimately lead to apoptosis or senescence. nih.gov For instance, some pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase. researchgate.net While direct studies on this compound are needed, it is plausible that it could exert antiproliferative effects by modulating the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins. Further investigation through techniques like flow cytometry would be required to determine the specific impact of this compound on the cell cycle progression of various cancer cell lines. nih.govbdbiosciences.comnih.gov

Table 2: Potential Cellular Mechanisms of Antiproliferative Activity

| Cellular Mechanism | Description | Potential Effect of this compound |

| Cell Cycle Arrest | Halting the progression of the cell cycle at specific checkpoints (G1, S, G2/M). | May induce arrest, preventing cell proliferation. |

| Apoptosis Induction | Triggering programmed cell death. | Could activate apoptotic pathways in cancer cells. |

| Inhibition of Pro-survival Signaling | Blocking pathways that promote cell growth and survival. | Potential to interfere with key signaling nodes in cancer cells. |

Mode of Action in Exhibiting Antimicrobial Effects

Numerous pyridine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. nih.govmdpi.com Compounds bearing chloro and hydroxy groups have shown promising antimicrobial activity. nih.gov The mode of action for antimicrobial agents can be broadly categorized into several mechanisms, including disruption of the cell membrane, inhibition of cell wall synthesis, interference with nucleic acid or protein synthesis, and inhibition of essential metabolic pathways. nih.govmdpi.com

Mechanistic Basis for Potential Herbicidal Activity

The structural similarity of this compound to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) strongly suggests a similar mode of action. mt.govresearchgate.netwikipedia.orgnih.govresearchgate.net 2,4-D is a synthetic auxin, a class of plant growth regulators. mt.govwikipedia.org

The herbicidal mechanism of synthetic auxins involves their absorption by the leaves and translocation to the meristematic tissues of the plant. mt.govwikipedia.org At these sites, the compound mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable cell growth and division in susceptible broadleaf plants. mt.govresearchgate.netwikipedia.orgnih.gov This abnormal growth manifests as stem curling, leaf withering, and ultimately, plant death. mt.govwikipedia.org Monocotyledonous plants, such as grasses, are generally resistant to the effects of 2,4-D, making it a selective herbicide. researchgate.netnih.gov The physiological responses in sensitive plants also include alterations in cell wall plasticity and an increase in the biosynthesis of proteins and ethylene. researchgate.net Given its 2,4-dichlorophenyl moiety, it is highly probable that this compound acts as a synthetic auxin, disrupting normal plant growth processes in a manner analogous to 2,4-D.

Table 3: Comparison of Structural Features and Proposed Herbicidal Mechanism

| Compound | Key Structural Feature | Proposed Herbicidal Mechanism |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenyl group | Synthetic Auxin: Induces uncontrolled growth in broadleaf plants. |

| This compound | 2,4-Dichlorophenyl group | Synthetic Auxin (inferred): Likely mimics natural auxin, leading to abnormal growth and plant death. |

Potential Biomedical and Agro Chemical Applications of 2 2,4 Dichlorophenyl 5 Hydroxypyridine

Development as Antimicrobial Agents

The pyridine (B92270) ring is a core component of many compounds developed for its antimicrobial properties. Research has shown that the introduction of specific substituents, such as halogens and hydroxyl groups, can significantly enhance the antimicrobial efficacy of pyridine derivatives. Compounds bearing chloro and hydroxy groups have demonstrated very good to excellent antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans nih.gov.

The antimicrobial potential often stems from the ability of these compounds to interfere with essential cellular processes in microorganisms. For instance, certain pyridine derivatives have been found to inhibit microbial growth by acting as gyrase inhibitors or by disrupting cell membrane integrity nih.gov. The presence of the 2,4-dichlorophenyl moiety, a common feature in various bioactive molecules, combined with the 5-hydroxy group on the pyridine ring, suggests that 2-(2,4-Dichlorophenyl)-5-hydroxypyridine could be a promising candidate for the development of new antimicrobial agents. Studies on related compounds have shown significant minimum inhibitory concentrations (MIC) against various pathogens. For example, certain isonicotinic acid hydrazides featuring chloro-substituents were found to be highly active antimicrobial agents, with activities better than standard drugs like norfloxacin and fluconazole nih.gov. Similarly, other pyridine derivatives have exhibited MIC values ranging from 6.25 to 12.5 μg/mL against both Gram-positive and Gram-negative bacteria mdpi.com.

Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Type | Test Organism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Substituted Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | nih.govmdpi.com |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides (with Cl group) | Various bacteria and fungi | Higher activity than norfloxacin and fluconazole | nih.gov |

| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, P. aeruginosa | 31.25–62.5 | mdpi.com |

| 1,4-Dihydropyridine derivative 33 | M. smegmatis | 9 (100% growth inhibition) | nih.gov |

Evaluation of Antiviral Activities

The pyridine scaffold is integral to numerous compounds that have been investigated for antiviral efficacy. The combination of a pyridine ring with other heterocyclic systems or specific functional groups can lead to potent antiviral agents nih.govmdpi.com. For instance, derivatives combining pyridine with benzothiazole have been explored for their activity against various viruses nih.gov.

A study on benzothiazolyl-pyridine hybrids tested a compound containing the 2,4-dichlorophenyl group, specifically 5-(Benzothiazolyl)-6-amino-1-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, for its activity against the H5N1 influenza virus. While this particular compound showed no cytotoxic activity against H5N1, other derivatives in the same series with different substitutions exhibited significant viral inhibition nih.gov. This highlights the critical role that specific substitutions on the pyridine and phenyl rings play in determining antiviral potency. The structural elements of this compound, particularly the dichlorinated phenyl ring, warrant its evaluation against a spectrum of viruses, as small molecular changes can lead to significant differences in biological activity. Flavonoids, some of which contain structural motifs comparable to substituted phenols, have also shown broad antiviral activity by inhibiting viral enzymes like proteases and RNA polymerase mdpi.com.

Antiviral Activity of Structurally Related Pyridine Derivatives

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| Compound 8h (3-fluoromethyl group) | H5N1 Influenza | 93% inhibition at 0.5 μmol/μL | nih.gov |

| Compound 8e (unspecified) | H5N1 Influenza | 47% inhibition at 0.25 μmol/μL | nih.gov |

| Compound 8c (2-methyl, 4-chloro phenyl) | H5N1 Influenza | No activity | nih.gov |

Exploration of Antitumor and Antiproliferative Properties

The search for novel anticancer agents has led to the extensive exploration of various heterocyclic scaffolds, including pyridine. The substitution pattern on the pyridine and associated aryl rings is a key determinant of cytotoxic activity. Studies on 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs have shown that the introduction of a chlorine atom onto the phenyl rings can result in significant cytotoxic effects against various cancer cell lines, including HCT15 (colon), T47D (breast), and HeLa (cervical) nih.gov.

These findings suggest that the 2,4-dichloro substitution in this compound could be a crucial feature for potential antitumor activity. The position of the chlorine substituent has been shown to modulate the potency, indicating that the specific 2,4-dichloro arrangement may confer a distinct biological profile nih.gov. Furthermore, the hydroxyl group at the 5-position of the pyridine ring could also contribute to the molecule's antiproliferative properties, potentially through mechanisms like topoisomerase inhibition or interaction with other cellular targets researchgate.net. For example, certain symmetric 1,4-dihydropyridines have demonstrated potent cytotoxicity against HeLa and MCF-7 breast cancer cells, with IC50 values in the low micromolar range mdpi.com.

Antiproliferative Activity of Structurally Related Compounds

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 µM | mdpi.com |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 µM | mdpi.com |

| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide (Compound 12c) | HSP90 Inhibition | 27.8 ± 4.4 nM | nih.gov |

| Neocryptolepine Derivative | A549 (Lung) | 0.197 µM | scienceopen.com |

Assessment of Antioxidant Potential

Compounds capable of mitigating oxidative stress are of significant interest for therapeutic applications. The 5-hydroxypyridine-4-one scaffold, which is structurally related to 5-hydroxypyridine, is known for its potent iron-chelating and radical-scavenging properties nih.gov. The antioxidant capacity is often attributed to the ability of the hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals nih.gov.

Derivatives of 1,4-dihydropyridine (DHP) have also been extensively studied for their antioxidant activities gavinpublishers.comnih.gov. These compounds can act as scavengers of reactive oxygen species (ROS) and inhibit lipid peroxidation gavinpublishers.com. The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene/linoleic acid assay gavinpublishers.com. Given the presence of the 5-hydroxy group on the pyridine ring, this compound is a plausible candidate for possessing antioxidant properties. The electronic effects of the dichlorophenyl substituent could further modulate this activity.

Antioxidant Activity of Structurally Related Compounds

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine (Compound 6c) | DPPH Radical Scavenging | 80% activity | gavinpublishers.com |

| 1,4-Dihydropyridine (Compound 6d) | DPPH Radical Scavenging | 78% activity | gavinpublishers.com |

| N1-H hydroxypyridinones (Va, Vb, Ve) | DPPH Radical Scavenging | Best radical scavengers in the series | nih.gov |

| Dihydrochalcone (Phloretin) | FRAP, DPPH, ABTS, Superoxide scavenging | Highest activity among tested dihydrochalcones | researchgate.net |

Investigation as Herbicidal Compounds

The 2,4-dichlorophenyl moiety is a key structural feature of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) mt.govwikipedia.org. 2,4-D is a systemic herbicide that selectively controls broadleaf weeds by acting as a synthetic auxin, leading to uncontrolled growth and eventual plant death mt.govorst.edunih.gov. It is one of the most common herbicides used globally in agriculture and for lawn maintenance mt.govwikipedia.orgfbn.com.

The mechanism of action involves absorption through the leaves and translocation to the plant's meristems, where it disrupts normal growth processes mt.govorst.edu. While this compound is structurally distinct from 2,4-D, the presence of the 2,4-dichlorophenyl group suggests that it could be investigated for potential herbicidal or plant growth regulatory activities. The pyridine ring and hydroxyl group would significantly alter its properties compared to 2,4-D, potentially leading to a different mode of action or selectivity profile. The exploration of this compound in an agrochemical context could reveal novel herbicidal properties.

Other Emerging Therapeutic and Agro-Chemical Applications

The versatility of the pyridine and dihydropyridine scaffolds means that derivatives often exhibit a wide range of pharmacological effects beyond those already discussed nih.govdovepress.com. These scaffolds are present in drugs used to treat hypertension (e.g., nifedipine, amlodipine), inflammation (e.g., piroxicam), and neurodegenerative diseases nih.govdovepress.com.

Cardiovascular Effects : Many 1,4-dihydropyridine derivatives are known L-type calcium channel blockers, a property used in the management of hypertension nih.gov. The structural framework of this compound could serve as a starting point for designing new cardiovascular agents.

Anti-inflammatory Activity : Pyridine-containing compounds are found in several non-steroidal anti-inflammatory drugs (NSAIDs) dovepress.com. The potential for this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) enzymes, could be an area for future investigation.

Neurological Applications : The pyridine ring is a key component of molecules targeting the central nervous system. Given the diverse neurological activities of pyridine derivatives, the title compound could be explored for its potential effects on neuroreceptors or enzymes implicated in neurological disorders.

The broad bioactivity of pyridine-based structures suggests that this compound holds potential for a variety of applications in both medicine and agriculture, meriting further synthetic modification and biological evaluation.

Future Directions and Advanced Research Avenues for 2 2,4 Dichlorophenyl 5 Hydroxypyridine

Rational Design and Synthesis of Next-Generation Analogues with Improved Specificity

The rational design of next-generation analogues of 2-(2,4-Dichlorophenyl)-5-hydroxypyridine would theoretically involve a multi-faceted approach rooted in established medicinal chemistry principles. The primary objective would be to enhance its biological specificity and potency while minimizing off-target effects. This process would begin with the identification of a validated biological target.

A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. Key modifications to the parent molecule could include:

Modifications of the Dichlorophenyl Moiety: The electronic and steric properties of the molecule could be fine-tuned by repositioning the chlorine atoms or replacing them with other halogen or functional groups.

Introduction of New Functional Groups: The addition of various substituents at different positions on the scaffold could explore new chemical space and interactions with the target.

Each synthesized analogue would undergo rigorous biological evaluation to determine its activity and specificity, with the data feeding back into the design cycle for further optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the absence of existing data, the integration of artificial intelligence (AI) and machine learning (ML) in the discovery and optimization of this compound analogues remains a prospective endeavor. Hypothetically, AI and ML algorithms could be employed in several ways:

Predictive Modeling: Once an initial dataset of synthesized analogues and their biological activities is generated, quantitative structure-activity relationship (QSAR) models could be developed. These models could then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models could design novel molecules with desired properties from scratch, using the this compound scaffold as a starting point.

Property Prediction: Machine learning models could be trained to predict various pharmacokinetic and toxicological properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of virtual analogues, helping to identify candidates with better drug-like properties early in the discovery process.

Table 1: Hypothetical Application of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. | Prioritizes the synthesis of analogues with higher predicted potency. |

| De Novo Design | Generates novel molecular structures with desired properties. | Explores a wider chemical space for potentially more effective and safer compounds. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of virtual compounds. | Reduces the likelihood of late-stage failures due to poor drug-like properties. |

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases. The potential for this compound to act as a polypharmacological agent is currently unexplored.

Future research could involve screening the compound against a broad panel of biological targets to identify any multi-target activities. If such activities are discovered, a multi-target therapeutic strategy could be pursued. This would involve rationally designing analogues that optimize the activity against the desired combination of targets while minimizing engagement with targets that could lead to adverse effects.

Advanced Delivery Systems and Formulation Studies for Enhanced Bioavailability

The bioavailability of a compound is a critical factor in its potential therapeutic success. Currently, there is no public information on the physicochemical properties or bioavailability of this compound.

Should this compound show promising biological activity, research into advanced delivery systems would be a logical next step. This could include:

Solubility Enhancement: Techniques such as salt formation, co-crystallization, or the use of amorphous solid dispersions could be explored to improve its solubility.

Nanoparticle Encapsulation: Formulations using liposomes, polymeric nanoparticles, or micelles could enhance bioavailability, improve stability, and potentially enable targeted delivery.

Permeability Enhancement: The use of permeation enhancers or chemical modifications to the molecule itself could be investigated to improve its absorption across biological membranes.

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound has not been reported.

Future synthetic efforts could focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure.

Potential Applications in Materials Science and Organic Electronics

Beyond the biomedical field, molecules with unique electronic and photophysical properties are of interest in materials science and organic electronics. The potential of this compound in these areas is entirely speculative at this time.

Theoretical future research could investigate its potential as:

An Organic Light-Emitting Diode (OLED) Emitter: The electronic properties of the molecule could be studied to determine its suitability for use in OLEDs.

A Component in Organic Photovoltaics (OPVs): Its ability to absorb light and transport charge could be assessed for potential use in solar cells.

A Sensor: The molecule could be functionalized to enable the detection of specific analytes.

Q & A

Basic: What are effective synthetic routes for 2-(2,4-Dichlorophenyl)-5-hydroxypyridine?

Methodological Answer:

A common approach involves coupling reactions between halogenated pyridine derivatives and dichlorophenyl precursors. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling could be employed. Key steps include:

- Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBS) or acetyl protecting groups to prevent undesired side reactions during coupling .

- Reaction optimization : Utilize sodium hydroxide in dichloromethane (DCM) as a base-solvent system, similar to methods for structurally related compounds, ensuring efficient deprotection and purification via column chromatography .

- Yield enhancement : Monitor reaction progress using thin-layer chromatography (TLC) and optimize catalyst loading (e.g., Pd-based catalysts for cross-coupling) .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad signal near δ 5–6 ppm). Compare with PubChem data for 2-chloro-5-hydroxypyridine to confirm substitution patterns .

- 13C NMR : Assign peaks for carbons adjacent to chlorine atoms (deshielded signals ~δ 120–140 ppm).

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C11H6Cl2NO; expected [M+H]+ ~258.99) and fragmentation patterns.

- Infrared (IR) : Detect O–H stretching (~3200–3500 cm⁻¹) and C–Cl bonds (~550–850 cm⁻¹) .

Advanced: How to resolve discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

- Experimental validation : Acquire X-ray crystallography data to confirm the solid-state structure, as done for analogs like 5-(2,3-dichlorophenyl)-2-fluoropyridine .

- Computational adjustments : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects modeled (e.g., DMSO or CDCl3). Adjust for tautomeric equilibria if the hydroxyl group participates in hydrogen bonding .

- Error analysis : Compare deviations >0.5 ppm to identify potential conformational flexibility or proton exchange effects .

Advanced: What strategies optimize yield in multi-step syntheses involving dichlorophenyl-pyridine systems?

Methodological Answer:

- Stepwise purification : Isolate intermediates after each step to avoid carryover impurities. For example, use liquid-liquid extraction (e.g., DCM/water) followed by drying agents (Na2SO4) .

- Catalyst selection : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency. For hydroxyl group deprotection, employ tetrabutylammonium fluoride (TBAF) in THF .

- Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities. Avoid aqueous disposal due to potential environmental persistence .

- Toxicity note : Although chronic toxicity data are lacking, assume acute hazards (e.g., skin/eye irritation) based on structurally similar chlorinated aromatics .

Advanced: How does the electronic structure influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-withdrawing effects : The 2,4-dichlorophenyl group decreases electron density on the pyridine ring, enhancing electrophilic substitution at the 3-position.

- Hydrogen-bonding capacity : The 5-hydroxyl group can act as a hydrogen-bond donor, influencing binding to biological targets (e.g., enzyme active sites).

- Computational modeling : Use molecular docking studies (e.g., AutoDock Vina) to predict interactions with receptors, leveraging PubChem’s 3D conformer data .

Advanced: How to address conflicting bioactivity data in antimicrobial assays?

Methodological Answer:

- Control standardization : Ensure consistent use of reference strains (e.g., E. coli ATCC 25922) and culture conditions (e.g., Mueller-Hinton agar).

- Dosage calibration : Perform dose-response curves (IC50) to account for batch-to-batch variability in compound purity (>95% by HPLC) .

- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects, as seen in studies on dichlorophenyl-containing pesticides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.